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Compound of Interest

Methyl 2-bromo-5-
Compound Name: ) _
isopropylthiazole-4-carboxylate

Cat. No.: B1365996

An In-Depth Technical Guide to Methyl 2-bromo-5-
isopropylthiazole-4-carboxylate

Executive Summary: Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a highly
functionalized heterocyclic compound of significant interest to the pharmaceutical and
agrochemical industries. Its substituted thiazole core serves as a versatile scaffold, offering
multiple reaction sites for the synthesis of complex molecular architectures. The presence of a
bromine atom at the C2 position, a synthetically useful ester at C4, and an isopropyl group at
C5 makes it a valuable building block for generating libraries of novel compounds for drug
discovery and materials science. This guide provides a comprehensive overview of its known
physical and chemical properties, discusses its reactivity and synthetic utility, outlines plausible
synthetic routes, and details its handling and safety protocols, offering a critical resource for
researchers and development scientists.

Introduction: The Significance of the Thiazole
Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a
privileged structure in medicinal chemistry.[1] This scaffold is present in a wide array of
biologically active compounds, including approved drugs such as the antibiotic Penicillin, the
anti-cancer agent Tiazofurin, and the HIV-1 non-nucleoside reverse transcriptase inhibitor
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Ritonavir. The ring's unique electronic properties and ability to participate in hydrogen bonding
and other non-covalent interactions contribute to its frequent role as a pharmacophore.

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate (CAS No. 81569-28-0) emerges as a
particularly strategic intermediate. Each substituent on the thiazole ring is placed to allow for
selective chemical modifications:

e The 2-bromo group is an excellent handle for transition-metal-catalyzed cross-coupling
reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[2]

o The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic
acid, which can then be converted into a wide range of amides or other derivatives.

e The 5-isopropyl group provides steric bulk and lipophilicity, which can be crucial for
modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This combination of features makes it a powerful tool for structure-activity relationship (SAR)
studies in drug development programs.[3][4]

Core Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating
reaction conditions, purification methods, and formulation strategies. While extensive
experimental data for this specific molecule is not widely published, its core properties can be
compiled from supplier data and inferred from related structures.
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Property Value Source
CAS Number 81569-28-0 [5]
Molecular Formula CsH10BrNO:2S [5]
Molecular Weight 264.14 g/mol [5]
Physical Form Solid [5]
Flash Point Not applicable [5]
SMILES S;f(OC)CkC(C(C)C)SC(Br) &)
InChl Key AQOIWGWWWPVWHM- 5]

UHFFFAOYSA-N

Solubility: Based on analogous bromo-heterocyclic esters, the compound is expected to have
low solubility in water and good solubility in common organic solvents such as dichloromethane
(DCM), ethyl acetate, and tetrahydrofuran (THF).[6]

Structural Elucidation and Spectral Analysis

Characterization of Methyl 2-bromo-5-isopropylthiazole-4-carboxylate relies on standard
spectroscopic techniques. Although a definitive, published spectrum is not available from
commercial suppliers who provide this compound for early discovery research, its spectral
features can be reliably predicted based on its structure.[5]
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Technique Expected Observations

- Asinglet around 3.8-4.0 ppm (3H, -OCHs).- A
1H NMR septet around 3.0-3.4 ppm (1H, -CH(CHs)2).- A
doublet around 1.2-1.4 ppm (6H, -CH(CH3)z2).

- A signal for the carbonyl carbon (~160-165
ppm).- Signals for the thiazole ring carbons (C2,
C4, C5; ~120-160 ppm).- A signal for the ester
methyl carbon (~52 ppm).- Signals for the

13C NMR

isopropyl group carbons (~23 ppm for CHs, ~30
ppm for CH).

- A characteristic pair of molecular ion peaks
[M]* and [M+2]* with approximately 1:1 intensity

Mass Spec (MS) ratio, confirming the presence of a single
bromine atom. The expected m/z would be ~263
and ~265.

- A strong C=0 stretching band for the ester at
~1700-1730 cm~1.- C-H stretching bands for

Infrared (IR) alkyl groups around 2850-3000 cm~1.- C-Br
stretching vibration in the fingerprint region
(~500-600 cm™1).

Protocol: Standard Operating Procedure for
Spectroscopic Analysis

This protocol outlines the standard methodology for acquiring the necessary data to confirm the
identity and purity of a solid sample like Methyl 2-bromo-5-isopropylthiazole-4-carboxylate.

e Sample Preparation:

o For NMR, dissolve ~5-10 mg of the solid in ~0.6 mL of deuterated chloroform (CDCIs) or
dimethyl sulfoxide (DMSO-ds) in a standard 5 mm NMR tube.

o For MS, prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or
acetonitrile.
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o For IR, the analysis can be performed on the neat solid using an Attenuated Total
Reflectance (ATR) accessory.

e 1H and 3C NMR Spectroscopy:
o Acquire spectra on a 400 MHz or higher field spectrometer.
o Reference the *H spectrum to the residual solvent peak (e.g., CDClIs at 7.26 ppm).

o Acquire a broadband proton-decoupled 13C spectrum and reference it to the solvent peak
(e.g., CDCls at 77.16 ppm).

o Self-Validation: Run 2D NMR experiments like HSQC and HMBC to confirm proton-carbon
correlations and establish the connectivity of the molecular backbone.[7]

e Mass Spectrometry:

o Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

o Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

o Self-Validation: The observed isotopic pattern for bromine provides definitive evidence of
its presence and the calculated exact mass should be within 5 ppm of the theoretical
value.[8]

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule lies in its capacity for selective transformations at its key
functional groups. The 2-bromo position on the electron-deficient thiazole ring is particularly
activated for a variety of cross-coupling reactions.

Caption: Key reaction pathways for Methyl 2-bromo-5-isopropylthiazole-4-carboxylate.

Causality of Reactivity: The C-Br bond at the 2-position of the thiazole is polarized and
susceptible to oxidative addition by low-valent palladium catalysts, which is the crucial first step
in many cross-coupling cycles. This reactivity is analogous to that of other 2-halothiazoles and
IS a cornerstone of modern heterocyclic chemistry.
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Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling

This protocol provides a field-proven method for arylating the 2-position of the thiazole core, a
common step in drug discovery campaigns.

o Reagent Setup: To a dry reaction vial, add Methyl 2-bromo-5-isopropylthiazole-4-
carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as
Pd(PPhs)4 (0.05 eq.), and a base such as potassium carbonate (K2COs, 2.0 eq.).

» Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v).
The biphasic system is often necessary to dissolve both the organic substrate and the
inorganic base.

» Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.

o Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with
ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel.

» Self-Validation: The success of the reaction is confirmed by the disappearance of the starting
material on LC-MS and the appearance of a new product with the expected mass. Full
characterization by NMR will confirm the structure of the coupled product.

Proposed Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for cost
analysis and the potential production of novel analogs. A plausible retrosynthetic analysis
points towards a Hantzsch-type thiazole synthesis, a classic and reliable method for
constructing the thiazole core.

Caption: Retrosynthetic analysis for Methyl 2-bromo-5-isopropylthiazole-4-carboxylate.
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This approach involves the condensation of an a-haloketoester with thiourea to form an
aminothiazole intermediate.[1] The amino group is then replaced with bromine via a
Sandmeyer-type reaction. This pathway offers flexibility, as various substituted ketoesters and
thioureas can be used to generate a diverse range of thiazole derivatives.[9]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following
guidelines are based on safety data sheets for analogous compounds.[6][10][11]

Aspect Recommendation

) ) Wear chemical-resistant gloves, safety goggles,
Personal Protective Equipment (PPE)
and a lab coat.

Handle only in a well-ventilated area, preferably
) within a chemical fume hood. Avoid creating
Handling ) ] ) )
dust. Avoid contact with skin, eyes, and clothing.

[12]

Store in a tightly closed container in a dry, cool,

and well-ventilated place.[6][11] Some suppliers
Storage ] )

recommend refrigeration (2-8°C) to ensure long-

term quality.

The compound is a combustible solid.[5] In case
of fire, use dry chemical, carbon dioxide, or

Fire Safety alcohol-resistant foam.[6] Thermal
decomposition may produce toxic fumes of HBr,
NOx, and SOx.[11]

Hazard Classification WGK 3: Severely hazardous to water.[5]

Conclusion

Methyl 2-bromo-5-isopropylthiazole-4-carboxylate is a high-value synthetic intermediate
with significant potential in drug discovery and materials science. Its well-defined reactive sites
—the C2-bromo group for cross-coupling and the C4-ester for derivatization—provide a robust
platform for molecular elaboration. By understanding its physical properties, spectral
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characteristics, and chemical reactivity, researchers can effectively leverage this building block
to construct novel and complex molecules with tailored biological or material properties. The
protocols and analyses presented in this guide offer a comprehensive framework for its
effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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